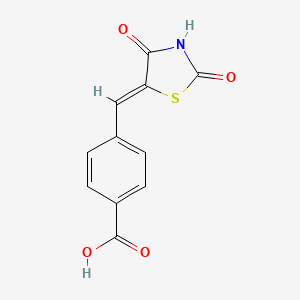

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid

Description

Properties

IUPAC Name |

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRKDEAFRQCTBN-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid typically involves the condensation of a thiazolidine derivative with a benzoic acid derivative under specific reaction conditions. Common reagents used in the synthesis may include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid is a heterocyclic compound with a thiazolidine ring fused to a benzoic acid moiety. It has a molecular formula of . The compound has potential in diverse fields due to its structure and chemical properties.

Scientific Research Applications

This compound in scientific research:

- Organic Synthesis The compound is used as a building block to synthesize complex molecules and explore new synthetic pathways. Its structure allows for creating novel compounds. Synthesis typically involves condensing a thiazolidine derivative with a benzoic acid derivative under specific reaction conditions, using reagents like thionyl chloride and acetic anhydride.

- Drug Development Thiazolidinone rings, similar to the compound, are known to have biological activities. The compound can be explored as a drug candidate because its structure may allow it to interact with specific molecular targets for treating various diseases. Studies focus on interactions with biological targets like enzymes or receptors to understand its mechanism of action and potential therapeutic uses. Research includes understanding its interactions with biological targets to understand its mechanism of action.

- Material Science The presence of a carboxylic acid group (COOH) and a heterocyclic ring (containing nitrogen and sulfur) suggests it can be investigated for developing new functional materials with novel properties. It can be used in developing new materials or as a precursor for synthesizing other valuable compounds and may be useful in applications like coatings, adhesives, or polymers.

Chemical Properties and Reactions

This compound properties:

- It can undergo oxidation to form sulfoxides or sulfones.

- Reduction reactions can lead to thiazolidine derivatives with different oxidation states.

- The benzoic acid part can undergo electrophilic aromatic substitution reactions.

Examples of compounds sharing structural similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Thiazolidinedione | Thiazolidine ring | Antidiabetic |

| 5-(2-Alkyl/aryl)-Thiazolidinedione | Modified thiazolidine | Antimicrobial |

| 3-Benzylthiazolidine | Benzyl substitution | Antioxidant |

Mechanism of Action

The mechanism of action of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of TZD derivatives modified at the 5-position. Below is a comparative analysis with key analogs:

Key Comparative Findings

Electronic and Steric Effects :

- Replacement of the dioxo group with a thioxo group (e.g., in ) increases electrophilicity at the C5 position, enhancing reactivity toward nucleophiles. This modification is critical for designing prodrugs or covalent inhibitors.

- Substituents like benzylidene (BML-260) or indole () introduce steric bulk, altering binding affinity to targets such as PPAR-γ or microbial enzymes.

Biological Activity :

- Antidiabetic Effects : The parent compound’s TZD scaffold is associated with PPAR-γ agonism, but BML-260 shows superior partial agonism with reduced side effects (e.g., weight gain) compared to full agonists like rosiglitazone .

- Antimicrobial Activity : Indole-containing analogs () exhibit broad-spectrum activity, likely due to membrane disruption or enzyme inhibition, but lack PPAR-γ modulation.

Solubility and Pharmacokinetics :

- Silyl-protected esters () and polyethylene glycol (PEG)-like chains improve aqueous solubility and bioavailability, addressing a limitation of the parent compound’s poor solubility.

Biological Activity

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid is a synthetic compound that combines a thiazolidine ring with a benzoic acid moiety. This unique structure provides it with various potential biological activities, making it an interesting subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features both a dioxothiazolidine structure and a carboxylic acid group, which are responsible for its reactivity and biological properties. The thiazolidine ring is known for its role in various biological activities, particularly as a scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, derivatives of thiazolidinediones have been reported to inhibit biofilm formation by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may possess similar capabilities .

- Antioxidant Properties : The presence of the thiazolidine moiety often correlates with antioxidant activity. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress .

- Antidiabetic Potential : Thiazolidinediones are known for their insulin-sensitizing properties. Research on similar compounds suggests that this compound could potentially influence glucose metabolism and exhibit antidiabetic effects .

The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors. For example, thiazolidinediones typically act on peroxisome proliferator-activated receptors (PPARs), modulating gene expression related to glucose and lipid metabolism . Detailed studies are needed to elucidate the exact molecular interactions of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound versus other thiazolidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Thiazolidinedione | Thiazolidine ring | Antidiabetic |

| 5-(2-Alkyl/aryl)-Thiazolidinedione | Modified thiazolidine | Antimicrobial |

| 3-Benzylthiazolidine | Benzyl substitution | Antioxidant |

| This compound | Dioxothiazolidine fused with benzoic acid | Potentially diverse activities |

The unique combination of a benzoic acid group with a dioxothiazolidine moiety may confer distinct pharmacological profiles compared to other thiazolidinedione derivatives, potentially enhancing binding affinity to specific biological targets and improving therapeutic efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Antibiofilm Activity : A study demonstrated that certain thiazolidine derivatives significantly inhibited biofilm formation in Staphylococcus epidermidis at concentrations as low as 6.25 µM. This suggests that this compound may also exhibit similar antibiofilm properties .

- Antioxidant Studies : Research has shown that thiazolidinedione derivatives possess notable antioxidant properties, reducing oxidative stress markers in vitro. The potential for this compound to act similarly warrants further investigation .

- Antidiabetic Effects : Investigations into the insulin-sensitizing effects of thiazolidinediones indicate that modifications in their structure can significantly impact their pharmacological profile. Thus, this compound could be explored as a candidate for diabetes management .

Q & A

Q. What are the established synthetic routes for (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, and how are intermediates characterized?

The compound is typically synthesized via a two-step process:

- Step 1 : Condensation of thiourea with 2-chloroacetic acid in concentrated HCl to form the thiazolidine-2,4-dione (TZD) core.

- Step 2 : Reaction of TZD with terephthalaldehyde to introduce the benzylidene moiety, yielding the final product. Characterization involves TLC for reaction monitoring, HPLC for purity assessment (>98%), and structural confirmation via ESI-MS and NMR (¹H/¹³C) spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group?

The Z-isomer is distinguished by:

- ¹H NMR : A downfield singlet (~δ 7.8–8.2 ppm) for the exocyclic methylene proton.

- NOESY : Absence of cross-peaks between the methylene proton and aromatic protons, confirming the stereochemistry.

- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) bonds .

Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) achieves baseline separation.

- Recrystallization : Dimethylformamide (DMF)-acetic acid mixtures or ethanol are preferred for high yields (>90%) .

Advanced Research Questions

Q. What strategies improve synthetic yields of this compound derivatives?

- Microwave-assisted synthesis : Reduces reaction time (30–50 min vs. 7 hours) and increases yields (92–96%) by enhancing reaction kinetics .

- Protecting groups : Use of tert-butyl esters (e.g., tert-butyl 3-(bromomethyl)benzoate) prevents side reactions during functionalization, achieving >95% purity post-deprotection .

- Catalysts : Sodium ethoxide (1–2 mol%) accelerates Knoevenagel condensations .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Molecular docking : Studies on BAG3 protein (PDB ID: 4CGR) identify key interactions (e.g., hydrogen bonds with Arg 298, hydrophobic contacts with Phe 305) .

- QSAR models : Electron-withdrawing substituents (e.g., -F, -CN) at the 4-position of the benzylidene group improve anticancer activity (IC₅₀: 2.1–4.8 µM vs. 15.3 µM for unsubstituted analogs) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Assay standardization : Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48h vs. 72h incubation).

- Structural modifications : Derivatives with 4-fluorobenzyl groups (e.g., compound 20 in ) show selective cytotoxicity (IC₅₀: 3.2 µM) but minimal anti-inflammatory effects, highlighting substituent-dependent activity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Side reactions : Oxidative dimerization of the benzylidene group can occur; inert atmosphere (N₂/Ar) and low temperatures (0–5°C) suppress this .

- Scalability : Column chromatography is labor-intensive for large-scale synthesis. Switch to flash chromatography (silica gel, 40–63 µm) or preparative HPLC improves throughput .

Q. How can researchers validate the biological relevance of in silico predictions for this compound?

- In vitro validation : Compare docking scores with MTT assay results in cancer cell lines. For example, derivatives with docking scores <−9.5 kcal/mol correlate with IC₅₀ <5 µM .

- SAR studies : Systematic substitution at the 3- and 5-positions of the thiazolidinedione ring identifies pharmacophores critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.